![molecular formula C8H16F3NO B1526857 3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol CAS No. 1250982-95-6](/img/structure/B1526857.png)
3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol
説明
“3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol” is a chemical compound with the molecular weight of 199.22 . It is also known by its IUPAC name, "3-[isopropyl (2,2,2-trifluoroethyl)amino]-1-propanol" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H16F3NO/c1-7(2)12(4-3-5-13)6-8(9,10)11/h7,13H,3-6H2,1-2H3" . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.22 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.科学的研究の応用
Corrosion Inhibition
Some tertiary amines, including derivatives similar to the specified compound, have been synthesized and investigated for their performance in inhibiting carbon steel corrosion. These compounds, by forming a protective layer bonding on the metal surface, act as anodic inhibitors. The efficiency of such compounds increases with concentration, indicating their potential in corrosion protection applications (Gao, Liang, & Wang, 2007).
Fluorescent Biomarkers
Derivatives synthesized from industrial waste, such as cardanol and glycerol, have shown low acute toxicity to biological models up to certain concentrations. These compounds are investigated for their potential as fluorescent markers for biodiesel quality monitoring, demonstrating a sustainable approach to utilizing industrial by-products while minimizing environmental impact (Pelizaro et al., 2019).
Dendrimer Synthesis
A general synthetic strategy for constructing poly(ether imine) dendrimers with a nitrogen core from 3-amino-propan-1-ol has been described. These dendrimers, which can be functionalized with various groups, have shown non-toxicity and are useful for biological studies, highlighting their potential in drug delivery and diagnostic applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Antifungal Activity
1,2,3-Triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition have been evaluated for their in vitro antifungal activity against various Candida strains. Some derivatives showed promising results, indicating the potential for further development into antifungal agents (Lima-Neto et al., 2012).
Ionic Liquids Synthesis
1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, containing nitrogenous centers, was synthesized and used to produce hydroxylic ionic liquids. These ionic liquids, characterized by low glass transition temperatures and high conductivity, indicate the potential for various industrial applications, including as solvents and electrolytes (Shevchenko et al., 2017).
Safety and Hazards
While the specific safety and hazards information for this compound is not available in the search results, it’s generally important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
特性
IUPAC Name |
3-[propan-2-yl(2,2,2-trifluoroethyl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3NO/c1-7(2)12(4-3-5-13)6-8(9,10)11/h7,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTDJRPSUBDESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



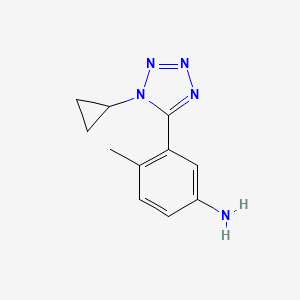
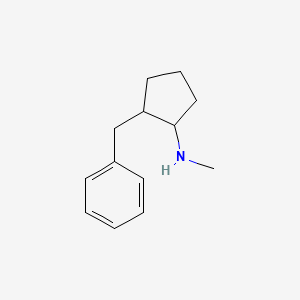

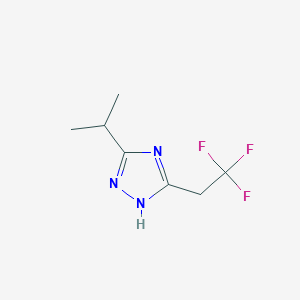
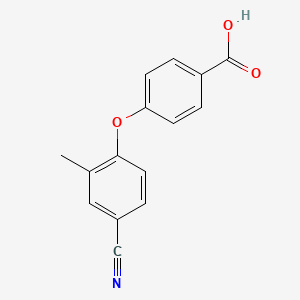
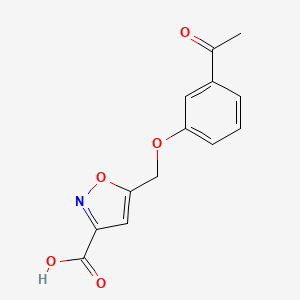
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
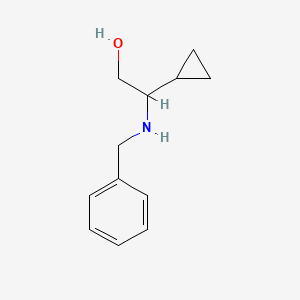
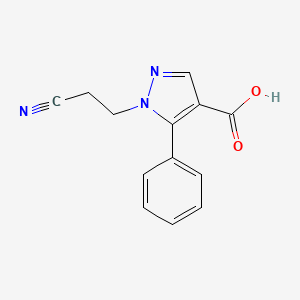
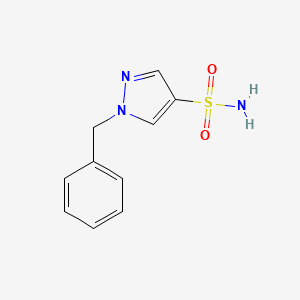
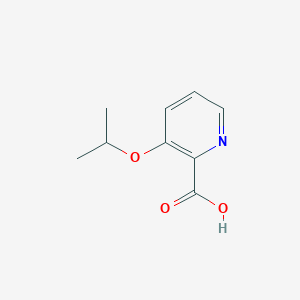
![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
